4-(1,3-Dithian-2-yl)-3,5-dimethyl-1,2-oxazole
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Overview
Description
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is an organic compound that features a unique combination of a dithiane ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole typically involves the reaction of 1,3-dithiane with a suitable isoxazole precursor. One common method includes the use of organolithium reagents to facilitate the nucleophilic addition to the isoxazole ring . The reaction conditions often involve low temperatures (around -78°C) and anhydrous solvents such as tetrahydrofuran (THF) to ensure high regioselectivity and yield .
Industrial Production Methods
While specific industrial production methods for 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Organolithium reagents or Grignard reagents are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole exerts its effects involves interactions with specific molecular targets. The dithiane ring can act as a protecting group for carbonyl compounds, while the isoxazole ring can participate in various biochemical pathways. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of its substituents .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and in the formation of carbon-carbon bonds.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring size, affecting its reactivity and applications.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, leading to varied biological activities and chemical properties.
Uniqueness
4-(1,3-Dithian-2-yl)-3,5-dimethylisoxazole is unique due to the combination of the dithiane and isoxazole rings, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
201008-69-7 |
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Molecular Formula |
C9H13NOS2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H13NOS2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3 |
InChI Key |
AWFITQFOBMMTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2SCCCS2 |
Origin of Product |
United States |
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